molecular formula C13H17FN2O2 B2846573 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime CAS No. 551921-47-2

1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime

Cat. No. B2846573
CAS RN: 551921-47-2
M. Wt: 252.289
InChI Key: MEDWAZLUMXUIRI-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime” is a bioactive aromatic compound . It’s part of a larger family of compounds known as indole derivatives, which have been found in many important synthetic drug molecules . These compounds are known for their diverse biological activities and have potential for therapeutic applications .


Molecular Structure Analysis

The molecular structure of “1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime” is complex. It’s part of the 1,2,4-oxadiazole family of compounds . These compounds are known for their remarkable nematocidal activities .

Scientific Research Applications

Horticulture and Adventitious Rooting

The development of new roots on above-ground plant parts, known as adventitious rooting (AR) , plays a crucial role in horticulture. Researchers have investigated the use of auxins (plant hormones) to enhance AR. Specifically, the compound 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime has been explored for its potential in promoting root formation. Novel high-throughput screening tools have allowed scientists to explore auxin regulation of plant development, leading to the discovery of stronger auxin analogues, alternative indolealkanoic acids, and other compounds that may improve practical approaches to horticultural rooting methods .

Antitubercular Activity

Indole derivatives, including (E)-1-(4-fluorophenyl)-2-(morpholin-4-yl)ethylideneamine , have been investigated for their biological potential. Some derivatives derived from pyridine and indole exhibited promising in vitro antitubercular activity against Mycobacterium tuberculosis (MTB). These compounds represent a potential avenue for developing new antitubercular agents .

Nematocidal Activity

The compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole demonstrated excellent nematocidal activity against Bursaphelenchus xylophilus. This finding highlights its potential as an effective agent for controlling nematode pests .

Chemical Biology and Plant Development

Researchers have explored the chemical biology of auxins and their impact on plant growth and development. The compound’s role in auxin regulation, along with other related molecules, provides insights into novel tools for manipulating plant processes .

Crop Improvement and Stress Tolerance

Understanding how this compound affects stress responses in plants could lead to strategies for enhancing crop tolerance to abiotic stresses such as flooding or salt exposure. Its impact on root development may contribute to improved crop yields.

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to the opening of an ion channel and causing an electrical impulse to be transmitted .

Mode of Action

The compound interacts with the acetylcholine receptor, affecting its function .

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the neurotransmission process , altering the way nerve signals are transmitted and processed . The downstream effects of these changes can vary widely, potentially affecting numerous physiological processes .

Pharmacokinetics

Like many similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely have a significant impact on its bioavailability and overall effectiveness .

Result of Action

The compound has been found to exhibit nematocidal activity against Bursaphelenchus xylophilus, a species of nematode . This suggests that it could potentially be used as a treatment for diseases caused by this and similar organisms .

Action Environment

The efficacy and stability of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and its ability to interact with its target .

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-methoxy-2-morpholin-4-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWAZLUMXUIRI-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1CCOCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.